(2-Bromo-phenyl)-methyl-piperidin-4-yl-amine
Description
(2-Bromo-phenyl)-methyl-piperidin-4-yl-amine is a secondary amine characterized by a piperidin-4-yl-amine core substituted with a methyl group and a 2-bromophenyl moiety.
The synthesis of such compounds often involves reductive amination or coupling reactions. For instance, copper-catalyzed N-alkylation methods, as described in , are commonly employed to introduce tert-butyl or aromatic groups to amine scaffolds .
Properties
IUPAC Name |
N-(2-bromophenyl)-N-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-15(10-6-8-14-9-7-10)12-5-3-2-4-11(12)13/h2-5,10,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPUCPKFVRPATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Piperidine-Phenyl Precursors
A common route involves brominating pre-formed N-methylpiperidine-phenylamine intermediates. For example, N-phenylpiperidine undergoes regioselective bromination at the ortho-position using dibromohydantoin (DBH) or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile. Catalytic tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq) enhances reaction efficiency by stabilizing transition states.
Key conditions :
-
Temperature : 20–25°C (avoiding polybromination)
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Solvent : Dichloromethane or acetonitrile
This method benefits from readily available starting materials but requires precise stoichiometry to minimize para-brominated byproducts.
Buchwald-Hartwig Amination
Palladium-Catalyzed Coupling
A two-step approach employs Buchwald-Hartwig amination to construct the piperidine-phenyl backbone. 4-Aminopiperidine reacts with 2-bromotoluene derivatives in the presence of Pd(OAc)₂/Xantphos, enabling C–N bond formation. Subsequent N-methylation with methyl iodide completes the synthesis.
Optimization parameters :
-
Catalyst : Pd₂(dba)₃ with DavePhos ligand
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Base : Sodium tert-butoxide
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Temperature : 100°C (18 h)
This method offers excellent regiocontrol but involves air-sensitive catalysts, complicating scale-up.
Reductive Amination
Piperidine Ring Formation
Reductive amination between 2-bromobenzaldehyde and N-methyl-4-aminopiperidine using sodium cyanoborohydride (NaBH₃CN) in methanol provides a streamlined route. The imine intermediate forms at pH 4–5 (acetic acid buffer), followed by reduction at 25°C.
Advantages :
Limitations include competing over-reduction of the bromine substituent, necessitating careful stoichiometry.
Multi-Step Synthesis from Halogenated Intermediates
Sandmeyer Reaction Approach
A patent route starts with 2-amino-5-bromopyrimidine , which undergoes diazotization and Sandmeyer reaction to introduce the bromine atom. Subsequent nucleophilic substitution with N-methylpiperidine-4-amine in tetrahydrofuran (THF) and potassium tert-butoxide yields the target compound.
Critical steps :
Grignard Reagent-Mediated Coupling
A scalable method reacts 2-bromophenylmagnesium bromide with N-methyl-4-nitroso-piperidine. The nitroso group is reduced using LiAlH₄, followed by N-methylation.
Conditions :
Comparative Analysis of Methods
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Patents highlight sulfolane as a preferred solvent for NAS due to its high boiling point (285°C) and compatibility with potassium tert-butoxide. Tetra-n-butylammonium tetraphenylborate can be recovered via aqueous extraction, reducing costs.
Purification Strategies
Recrystallization from dichloromethane/n-heptane (1:4) achieves >99% purity, while distillation under reduced pressure (40–50°C, 15 mmHg) is viable for larger batches.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-phenyl)-methyl-piperidin-4-yl-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The brominated phenyl group can participate in substitution reactions with electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are common.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the reaction conditions.
Scientific Research Applications
(2-Bromo-phenyl)-methyl-piperidin-4-yl-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-phenyl)-methyl-piperidin-4-yl-amine involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl group can participate in binding interactions, while the piperidine ring can modulate the compound’s overall conformation and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of (2-Bromo-phenyl)-methyl-piperidin-4-yl-amine can be inferred through comparisons with structurally related compounds. Key analogs and their distinguishing features are discussed below:
Substituent Variations on the Aromatic Ring
- (2-Bromo-phenyl)-tert-butylamine (11): Replaces the piperidin-4-yl-methyl group with a tert-butyl amine. NMR data (δ = 7.43–6.55 ppm for aromatic protons) confirms the bromophenyl substitution pattern .
- [(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine: Incorporates a fluorine atom and a dimethylaminoethyl chain. Fluorine enhances metabolic stability and electronegativity, while the dimethylamino group may improve solubility in acidic environments .
Modifications on the Piperidine Core
- (3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride : Substitutes the 2-bromophenyl group with a 3,4-dichlorobenzyl moiety. The dichloro substitution increases molecular weight (309.67 g/mol) and may enhance binding affinity to hydrophobic protein pockets. This compound is reported as a hydrochloride salt, improving aqueous solubility .
- (6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride: Features a pyrimidine ring with ethoxy and methylthio groups.
Pharmacologically Active Analogs
- [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-{3-[1-(2-bromo-phenyl)-1H-[1,2,3]triazol-4-yl]-phenyl}-amine (e9) : Demonstrates antiproliferative activity (IC50 < 1 µM in certain cancer cell lines). The bromophenyl-triazole moiety may contribute to DNA intercalation or topoisomerase inhibition .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : Copper-catalyzed methods () and reductive amination () are viable for scaling production of bromophenyl-piperidine derivatives .
- Pharmacological Potential: The bromophenyl group in analogs like e9 correlates with anticancer activity, suggesting possible applications for the target compound .
- Metabolic Stability : Fluorinated analogs () demonstrate prolonged half-lives, guiding design principles for future derivatives .
Biological Activity
The compound (2-Bromo-phenyl)-methyl-piperidin-4-yl-amine is a derivative of piperidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a brominated phenyl group attached to a piperidine moiety, which is often associated with various biological interactions.
Biological Activity Overview
Research has demonstrated that piperidine derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific biological activities of this compound are summarized in the following sections.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
Case Study: A375 Melanoma Cells
In vitro experiments using A375 melanoma cells revealed that this compound significantly inhibited cell migration and induced G2/M phase arrest. The treatment led to an increase in apoptotic cells from 4.3% to 61.4% over 48 hours, indicating strong pro-apoptotic effects .
| Treatment Concentration (μM) | Apoptotic Cell Percentage (%) |
|---|---|
| Control | 4.3 |
| 0.2 | 20.5 |
| 0.5 | 40.1 |
| 1.0 | 61.4 |
Additionally, the compound was found to suppress the expression of matrix metalloproteinase-9 (MMP-9) and inhibit the NF-kB signaling pathway, which is crucial for tumor progression and metastasis .
Neuroprotective Effects
Piperidine derivatives are also recognized for their neuroprotective properties. The incorporation of the piperidine moiety in various compounds has been linked to improved cognitive function and neuroprotection against degenerative diseases like Alzheimer's.
Mechanism of Action
The neuroprotective effects are often attributed to the ability of piperidine derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the piperidine ring or phenyl substituents can significantly alter its pharmacological profile.
| Modification Type | Effect on Activity |
|---|---|
| Bromination at C2 | Enhanced anticancer activity |
| Alkyl substitutions | Improved neuroprotective effects |
| Ring modifications | Altered binding affinity to target receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
